CAS number for Fmoc-2,3-Dichloro-D-Phenylalanine
CAS number for Fmoc-2,3-Dichloro-D-Phenylalanine
An In-Depth Technical Guide to Fmoc-2,3-Dichloro-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-2,3-Dichloro-D-Phenylalanine, a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. We will delve into its fundamental physicochemical properties, with a primary focus on its strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document details the rationale for its use, the technical nuances of its application, and a validated experimental protocol for its efficient coupling. The central aim is to equip researchers and drug development professionals with the necessary knowledge to leverage this unique building block for creating peptides with enhanced therapeutic properties.
Introduction: The Strategic Value of Non-Natural Amino Acids
The field of peptide therapeutics is undergoing a renaissance, driven by the ability to move beyond the 20 canonical amino acids. The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] By introducing novel side-chain functionalities, researchers can fine-tune the pharmacological profile of a peptide, enhancing its stability, modulating biological activity, and introducing novel functionalities.[1][3]
Among the various classes of nnAAs, halogenated derivatives of phenylalanine have proven particularly valuable. The introduction of halogen atoms like chlorine or fluorine onto the phenyl ring can significantly alter the electronic and steric properties of the side chain.[3][4] This can lead to enhanced binding affinity with target receptors, improved resistance to enzymatic degradation, and unique conformational preferences.[3][4] Fmoc-2,3-Dichloro-D-Phenylalanine is a prime example of such a building block, combining the benefits of dichlorination with the inherent proteolytic resistance conferred by its D-configuration.
Physicochemical Properties and Characterization
Accurate characterization of the starting material is a prerequisite for any successful synthesis. The purity and identity of Fmoc-2,3-Dichloro-D-Phenylalanine must be rigorously confirmed before its use in peptide synthesis to ensure the integrity of the final product.
| Property | Value | Source(s) |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dichloro-D-phenylalanine | [5] |
| Abbreviation | Fmoc-D-Phe(2,3-Cl2)-OH | [5] |
| CAS Number | 1260614-79-6 | [5] |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [5] |
| Molecular Weight | 456.32 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity (Typical) | ≥98% (HPLC) | [7] |
| Storage Conditions | 0 - 8 °C | [7] |
Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:
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High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential contaminants.
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Mass Spectrometry (MS): To confirm the correct molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry.
Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The primary application for Fmoc-2,3-Dichloro-D-Phenylalanine is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble polymer support, simplifying the purification process at each step.[8][9]
Mechanistic Considerations for Coupling
The incorporation of Fmoc-2,3-Dichloro-D-Phenylalanine presents unique challenges that must be addressed for a successful coupling reaction.[1]
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Steric Hindrance: The presence of two chlorine atoms on the phenyl ring, particularly the ortho-chloro substituent, increases the steric bulk of the side chain. This can impede the approach of the activated amino acid to the deprotected N-terminus of the growing peptide chain, potentially leading to incomplete or slow coupling reactions.
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Electronic Effects: The electron-withdrawing nature of the chlorine atoms can slightly decrease the nucleophilicity of the carboxylate during the activation step.
To overcome these challenges, a robust activation/coupling strategy is essential. The use of more potent coupling reagents and extended reaction times may be necessary to drive the reaction to completion.
Experimental Workflow: Coupling Protocol
This protocol outlines a validated method for the manual coupling of Fmoc-2,3-Dichloro-D-Phenylalanine onto a deprotected peptide-resin.
Workflow Diagram: Single Coupling Cycle in Fmoc-SPPS
Caption: Workflow for a single amino acid coupling cycle using Fmoc-SPPS.
Detailed Step-by-Step Methodology:
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Prerequisites: This protocol assumes the synthesis is being performed on a standard solid support (e.g., Rink Amide or Wang resin) and that the N-terminal Fmoc group of the preceding amino acid has been removed.
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Resin Preparation: Following the final wash after the previous deprotection step, ensure the deprotected peptide-resin is swollen in N,N-Dimethylformamide (DMF).
-
Activation of Fmoc-2,3-Dichloro-D-Phenylalanine:
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In a separate vessel, dissolve 3 equivalents (relative to the resin loading capacity) of Fmoc-2,3-Dichloro-D-Phenylalanine in DMF.
-
Add 2.9 equivalents of a suitable activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to the solution.[1]
-
Rationale: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing side reactions. DIEA acts as a proton scavenger, maintaining the basicity required for the reaction without interfering with the coupling.
-
Allow this activation mixture to stand for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.
-
Rationale: Due to the steric hindrance of the dichlorophenyl group, an extended coupling time is recommended to ensure the reaction proceeds to completion.[1]
-
-
Monitoring and Verification (Trustworthiness Check):
-
To confirm the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.
-
A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. A positive result (blue beads) signifies an incomplete reaction, necessitating a second coupling (recoupling) step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, 3x with Dichloromethane (DCM), and 3x with DMF.[1]
-
-
Proceed to Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.
Implications and Strategic Use in Drug Discovery
The decision to incorporate Fmoc-2,3-Dichloro-D-Phenylalanine is a strategic one, aimed at imparting specific, desirable properties to the target peptide.
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid provides significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This can dramatically increase the in-vivo half-life of a peptide therapeutic.
-
Modulation of Receptor Interactions: The two chlorine atoms create a unique electronic and steric profile. The electron-withdrawing nature of chlorine alters the quadrupole moment of the aromatic ring, potentially leading to novel and stronger interactions (e.g., halogen bonding, altered π-π stacking) with residues in a target receptor's binding pocket.[3][4] This can be used to fine-tune binding affinity and selectivity.
-
Conformational Constraint: The steric bulk of the 2,3-dichloro substitution can restrict the rotational freedom (Chi1 and Chi2 dihedral angles) of the side chain. This pre-organization can lock the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target.
Conclusion
Fmoc-2,3-Dichloro-D-Phenylalanine (CAS: 1260614-79-6) is more than just another building block; it is a specialized tool for medicinal chemists and peptide scientists. Its rational incorporation into peptide sequences allows for the systematic enhancement of drug-like properties. By understanding the mechanistic nuances of its handling in SPPS and the strategic implications of its unique structure, researchers can unlock new possibilities in the design of potent, stable, and selective peptide-based therapeutics.
References
- BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
- Chutide. Fmoc-2,3-Dichloro-D-Phenylalanine.
- Sigma-Aldrich. Peptide Synthesis.
- BenchChem. Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
- Vapourtec Ltd. (2025, June 18). Peptide Synthesis | Solid-Phase | SPPS.
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available from: [Link]
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Chem-Impex International, Inc. Fmoc-3-chloro-D-phenylalanine. Available from: [Link]
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Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
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D'Souza, A., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
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